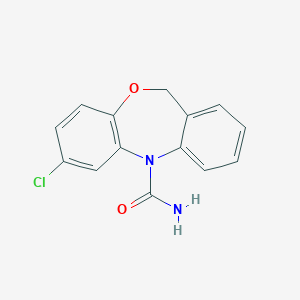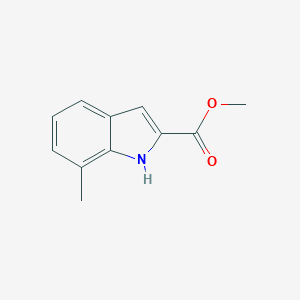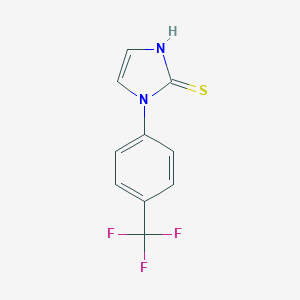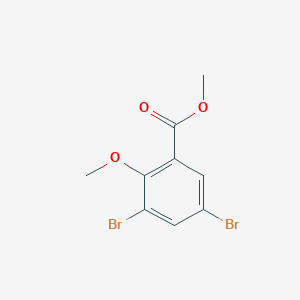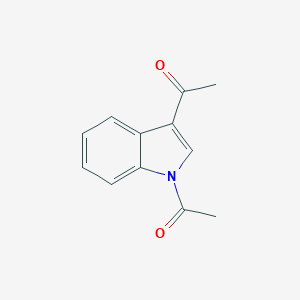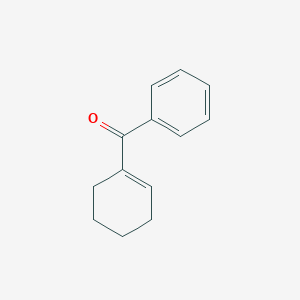
1-Ciclohexenil fenil cetona
Descripción general
Descripción
1-Cyclohexenyl phenyl ketone (1-CHPK) is an organic compound that has been studied for its potential uses in various scientific applications. It is a highly reactive compound, and is classified as a ketone. 1-CHPK has been studied for its potential applications in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Fotoiniciadores en tecnologías curables por UV
1-Ciclohexenil fenil cetona: se utiliza como fotoiniciador en tecnologías curables por radiación UV. Estas tecnologías encuentran aplicaciones en industrias como la impresión, el envasado, los recubrimientos, los muebles, los suelos y los adhesivos . La capacidad del compuesto para iniciar la polimerización tras la exposición a la luz UV lo hace valioso para crear acabados de secado rápido y duraderos.
Investigación de polímeros reticulados
Esta cetona se ha utilizado para investigar compuestos de ciclohexil fenil reticulados en condiciones térmicas y acuotérmicas . Esta investigación es crucial para comprender la estabilidad y el rendimiento de los polímeros bajo diversas tensiones ambientales.
Estudios de fototoxicidad
Los investigadores han utilizado This compound para examinar los efectos de los cambios moleculares en la molécula de benzofenona sobre el comportamiento fototóxico . Esto es significativo en el desarrollo de protectores solares más seguros y eficaces y otros productos que ofrecen protección UV.
Intermediarios de síntesis orgánica
El compuesto sirve como intermedio en la síntesis de diversas moléculas orgánicas. Su estructura es fundamental para crear compuestos complejos utilizados en productos farmacéuticos, aromas y sustancias biológicamente activas .
Reacciones catalizadas por paladio
En el campo de la catálisis, This compound participa en protocolos catalizados por paladio para la síntesis de cetonas α,β-insaturadas. Estas reacciones son esenciales para producir compuestos con diversas aplicaciones, incluyendo derivados de productos naturales .
Investigación de fotohemólisis
La cetona induce fotohemólisis tras la exposición a irradiación rica en ultravioleta A en eritrocitos humanos . Esta aplicación es importante para comprender la fotoestabilidad de los productos sanguíneos y podría tener implicaciones para el almacenamiento de sangre y la medicina transfusional.
Mecanismo De Acción
Target of Action
1-Cyclohexenyl phenyl ketone, also known as phenyl cyclohexyl ketone, is a complex organic compound with the molecular formula C13H16O
Mode of Action
It is known that the compound can be synthesized via a pd-catalyzed protocol . This involves the carbonylation of vinyl triflates and nonaflates . The process is highly chemoselective and results in the formation of α,β-unsaturated ketones .
Biochemical Pathways
The compound is known to be involved in the synthesis of α,β-unsaturated ketones . These ketones are valuable intermediates in organic synthesis and have various applications in the production of pharmaceuticals, polymers, flavors, and biologically or optically important molecules .
Result of Action
It is known that the compound can induce photohaemolysis after exposure to ultraviolet a-rich irradiation in human erythrocytes .
Action Environment
It is known that the compound is a solid at room temperature
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
They can act as substrates for enzymes such as dehydrogenases and decarboxylases
Cellular Effects
The cellular effects of 1-Cyclohexenyl phenyl ketone are currently unknown. Ketones can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 1-Cyclohexenyl phenyl ketone in animal models have not been studied. Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ketones are involved in various metabolic pathways, interacting with enzymes and cofactors
Propiedades
IUPAC Name |
cyclohexen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUKSMUKHKIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290221 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-65-2 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?
A1: 1-Cyclohexenyl phenyl ketone undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []
Q2: Have any intermediates been observed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone?
A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.
Q3: How does the solvent affect the photochemistry of 1-cyclohexenyl phenyl ketone?
A3: The choice of solvent significantly influences the photochemical pathway of 1-cyclohexenyl phenyl ketone. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


